3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a fused pyrazole-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-amine with β-enaminone derivatives under microwave irradiation. This method yields the desired compound with high efficiency . Another approach involves the use of boron trifluoride as a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Studies: It is used in the study of biological interactions and as a tool for bioimaging applications.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, its photophysical properties allow it to interact with light, making it useful in optical applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and stability to the compound. Additionally, the methyl group enhances its lipophilicity, making it more suitable for certain biological applications .
Properties
IUPAC Name |
3-bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-5(9)12-7-4(8)2-11-13(7)6(3)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALLSGFGXDBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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